N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the tert-butylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Coupling with the chromene moiety: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the chromene moiety.
Reduction: Reduction reactions can target the carbonyl group in the chromene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens for electrophilic substitution and alkyl halides for nucleophilic substitution are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities .
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with protein active sites, while the chromene moiety can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-{[5-methyl-2-({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
Uniqueness
What sets N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide apart is its combination of a pyrrolidine ring with a chromene moiety, providing a unique scaffold for drug design and material science applications.
Properties
Molecular Formula |
C28H34N2O3 |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H34N2O3/c1-5-19-8-13-25-22(16-19)24(31)17-26(33-25)27(32)29-18-23(30-14-6-7-15-30)20-9-11-21(12-10-20)28(2,3)4/h8-13,16-17,23H,5-7,14-15,18H2,1-4H3,(H,29,32) |
InChI Key |
LPILQALLGDAWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCC4 |
Origin of Product |
United States |
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